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Compound of Interest

Compound Name: Rosuvastatin (Calcium)

Cat. No.: B14802082

An Application Note on the UHPLC Method for Analyzing Rosuvastatin and its Impurities in
Tablets

Introduction

Rosuvastatin is a statin medication used to treat high cholesterol and prevent cardiovascular
disease.[1][2] The manufacturing process and storage of Rosuvastatin can lead to the
formation of various impurities, which must be monitored to ensure the safety and efficacy of
the final drug product.[3][4] This application note details a robust, stability-indicating Ultra-High-
Performance Liquid Chromatography (UHPLC) method for the rapid and simultaneous
determination of Rosuvastatin and its related substances as listed in the European
Pharmacopoeia (EP).[2][4] The method is validated according to the International Conference
on Harmonization (ICH) guidelines and is suitable for routine quality control analysis in
pharmaceutical laboratories.[1][2]

Experimental Protocols
Instrumentation and Chromatographic Conditions

A UHPLC system equipped with a photodiode array (PDA) detector is recommended. The
chromatographic separation is achieved on an Acquity UPLC BEH C18 column (100 mm x 2.1
mm, 1.7 um).[1][4]

Table 1: UHPLC Chromatographic Conditions
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Parameter Condition

Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7

Column
um)[1][4]
_ Isocratic: Methanol and 0.025% Trifluoroacetic
Mobile Phase ) )
Acid (TFA) in Water (45:55 v/iv)[4]
Flow Rate 0.5 mL/min[4]
Column Temperature 55 °C[4]
UV Detection 240 nm[4]
Injection Volume 1.0-5.0puL
Run Time < 15 minutes[2][4]

Preparation of Solutions

Diluent: A mixture of water, acetonitrile, and methanol (40:50:10, v/v/v) can be used.[5]

Standard Stock Solution (Rosuvastatin): Accurately weigh and dissolve approximately 10 mg
of Rosuvastatin Calcium reference standard in the diluent in a 10 mL volumetric flask to
obtain a concentration of about 1 mg/mL.[6]

Impurity Stock Solution: Prepare a stock solution containing known impurities (e.g., Impurity
A, B, C, D) at a concentration of approximately 0.1 mg/mL each in the diluent.

System Suitability Solution (SSS): Spike the Standard Stock Solution with the Impurity Stock
Solution to achieve a final concentration where impurities are at the specification level (e.g.,
0.1% of the Rosuvastatin concentration).

Sample Solution (Tablets):
o Weigh and finely powder no fewer than 20 tablets.[6][7]

o Transfer a portion of the powder equivalent to 10 mg of Rosuvastatin into a 10 mL
volumetric flask.[6][7]
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o Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete
dissolution.[6]

o Allow the solution to cool to room temperature and make up the volume with the diluent.

o Filter the solution through a 0.45 um nylon or PVDF syringe filter before injection.[7]

Forced Degradation (Stress Testing) Protocol

To ensure the method is stability-indicating, forced degradation studies are performed on the
drug product.[8][9] Rosuvastatin is known to be sensitive to acidic and oxidative conditions.[5]

[8]

o Acid Hydrolysis: Treat the sample solution with 0.1 N HCI at 80°C for 30 minutes. Cool and
neutralize with 0.1 N NaOH before analysis.[9]

o Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 80°C for 30 minutes. Cool
and neutralize with 0.1 N HCI before analysis.[9]

o Oxidative Degradation: Treat the sample solution with 3% H202 at room temperature for 2
hours.[9]

o Thermal Degradation: Expose the solid tablet powder to heat at 105°C for 10 days in a dry-
heat oven.[10]

» Photolytic Degradation: Expose the drug product to light providing an overall illumination of
not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than
200 watt-hours/square meter.[5]
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Forced Degradation Stress Conditions
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Diagram of the forced degradation stress conditions applied to Rosuvastatin.

Method Validation Summary

The UHPLC method was validated according to ICH guidelines, demonstrating its suitability for
its intended purpose.[1][2] Key validation parameters are summarized below.
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Specificity

The method demonstrated excellent specificity. The chromatograms of the stressed samples
showed that the degradation products did not interfere with the peak of Rosuvastatin or its
known impurities, confirming the stability-indicating nature of the assay.[5][11]

Linearity

Linearity was assessed by analyzing solutions at several concentrations.

Table 2: Linearity and Range

Analyte Range (pg/mL) Correlation Coefficient (r?)
Rosuvastatin 0.5-250 > 0.999[7][9]

Impurity A 01-15 >0.999

Impurity C 0.1-15 >0.999

Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 3: LOD and LOQ Values

Analyte LOD (pg/mL) LOQ (pg/mL)

Rosuvastatin ~0.02 ~0.06[11]

Impurities ~0.05 ~0.15
Accuracy

Accuracy was evaluated by performing recovery studies on a placebo spiked with known
amounts of Rosuvastatin and its impurities at three concentration levels.

Table 4: Accuracy (Recovery %)
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Analyte Spiking Level Mean Recovery (%)

Rosuvastatin 70%, 100%, 130% 98.0 - 102.0[7]

Impurities 50%, 100%, 150% 95.0-105.0
Precision

Precision was determined through repeatability (intra-day) and intermediate precision (inter-
day) studies, with the results expressed as the relative standard deviation (%RSD).

Table 5: Precision (%RSD)

Parameter Rosuvastatin (%RSD) Impurities (%RSD)

Repeatability (Intra-day) < 2.0%][7] <5.0%

Intermediate Precision (Inter-
< 2.0%[7] < 5.0%

day)

Experimental Workflow

The overall analytical workflow, from sample receipt to final reporting, is illustrated in the

diagram below.
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Workflow for the UHPLC analysis of Rosuvastatin tablets.

Conclusion

The described UHPLC method is simple, rapid, selective, and highly efficient for the
guantitative analysis of Rosuvastatin and the separation of all its organic impurities listed in the
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European Pharmacopoeia.[1][4] The isocratic method allows for a short run time of less than 15
minutes, significantly increasing sample throughput.[2][4] Validation results confirm that the
method is linear, accurate, and precise, making it well-suited for routine quality control and
stability studies of Rosuvastatin in tablet formulations.[2][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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